molecular formula C12H12N2O2 B1363277 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol CAS No. 331852-93-8

2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol

Cat. No.: B1363277
CAS No.: 331852-93-8
M. Wt: 216.24 g/mol
InChI Key: DFKRMBRGENZQIM-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol is an organic compound with the molecular formula C12H12N2O2 It is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, attached to a phenol group at the 2-position

Scientific Research Applications

2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4)

    Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Halogenated or nitro-substituted phenols

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-6-methylpyrimidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    2-(4-Methoxy-6-methylpyrimidin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

Uniqueness

2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-methoxy-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(16-2)14-12(13-8)9-5-3-4-6-10(9)15/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKRMBRGENZQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425244
Record name ZINC00275513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331852-93-8
Record name ZINC00275513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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